molecular formula C15H14O4 B15335974 2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid

2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid

Cat. No.: B15335974
M. Wt: 258.27 g/mol
InChI Key: ZSWWHRBKWSZDNH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid is a β-hydroxy-β-arylalkanoic acid derivative characterized by a hydroxyl group at the C2 position and a phenoxyphenyl moiety at the C3 position of the propanoic acid backbone. The phenoxy group introduces enhanced lipophilicity compared to hydroxyl or methoxy substituents, which may influence pharmacokinetics and receptor interactions.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-3-(4-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18)

InChI Key

ZSWWHRBKWSZDNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)O

Origin of Product

United States

Scientific Research Applications

2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The table below summarizes key structural and functional differences between 2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid and related compounds:

Compound Name Substituent at C3 Position Biological Activity Key Properties References
2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid 4-Phenoxyphenyl Hypothesized anti-inflammatory/anti-cancer High lipophilicity, potential CYP450 metabolism [3, 4]
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl Antioxidant, metabolic intermediate Water-soluble, involved in phenolic catabolism [4, 15]
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl Detected in human metabolism (HMDB0039427) Moderate lipophilicity, stable under physiological conditions [11]
(±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid 2-Hydroxyphenyl Potential dietary biomarker (fruits) Ortho-substitution alters metabolic pathways [18]
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-Hydroxy-3-nitrophenyl Laboratory use (no reported bioactivity) Nitro group enhances reactivity, hazardous [5]
Key Observations:
  • Hydroxy/Methoxy Groups: Increase water solubility and participation in hydrogen bonding, influencing receptor binding (e.g., COX inhibition in NSAIDs) . Nitro Group: Introduces electron-withdrawing effects, increasing chemical reactivity but also toxicity risks .

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